molecular formula C10H9NO B176164 Isoquinolin-7-ylmethanol CAS No. 158654-76-3

Isoquinolin-7-ylmethanol

Cat. No.: B176164
CAS No.: 158654-76-3
M. Wt: 159.18 g/mol
InChI Key: VLONTUPZTAEOIH-UHFFFAOYSA-N
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Description

Isoquinolin-7-ylmethanol is a chemical compound belonging to the isoquinoline family. It is characterized by a white crystalline solid form that is soluble in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Mechanism of Action

The mechanism of action of Isoquinolin-7-ylmethanol is not explicitly mentioned in the available resources .

Safety and Hazards

The safety information for Isoquinolin-7-ylmethanol indicates that it has several hazard statements including H301+H311+H331-H319-H373-H410. Precautionary statements include P260-P273-P280-P301+P310-P305+P351+P338-P311 .

Future Directions

The future directions for the research and development of Isoquinolin-7-ylmethanol are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-7-ylmethanol can be synthesized through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, which offers an efficient method for the synthesis of substituted isoquinolines . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These reactions typically proceed under mild conditions and are characterized by good functional group tolerance.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using metal catalysts or catalyst-free processes in water . These methods are designed to be efficient and environmentally friendly, aligning with the growing emphasis on green chemistry.

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isoquinoline derivatives, which are valuable in pharmaceutical applications .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and ammonium acetate. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions are typically substituted isoquinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Isoquinolin-7-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in industrial applications for the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

  • Sinomenine
  • Tetrahydroisoquinoline
  • 1,4-Dihydroxy isoquinoline
  • Quinolines

Properties

IUPAC Name

isoquinolin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLONTUPZTAEOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475916
Record name ISOQUINOLIN-7-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-76-3
Record name ISOQUINOLIN-7-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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